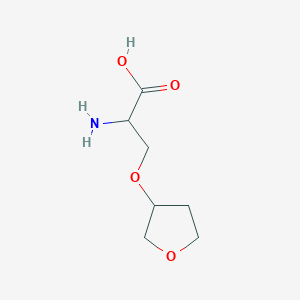

o-(Tetrahydrofuran-3-yl)serine

説明

o-(Tetrahydrofuran-3-yl)serine is a serine derivative in which the hydroxyl group of serine is substituted with a tetrahydrofuran-3-yl moiety. These analogs demonstrate the critical role of the tetrahydrofuran-3-yl group in modulating bioactivity, solubility, and target binding .

特性

分子式 |

C7H13NO4 |

|---|---|

分子量 |

175.18 g/mol |

IUPAC名 |

2-amino-3-(oxolan-3-yloxy)propanoic acid |

InChI |

InChI=1S/C7H13NO4/c8-6(7(9)10)4-12-5-1-2-11-3-5/h5-6H,1-4,8H2,(H,9,10) |

InChIキー |

INQLDDDNKPKYBS-UHFFFAOYSA-N |

正規SMILES |

C1COCC1OCC(C(=O)O)N |

製品の起源 |

United States |

準備方法

The synthesis of o-(Tetrahydrofuran-3-yl)serine involves several stepsThe reaction conditions typically involve the use of Lewis acids as catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

化学反応の分析

o-(Tetrahydrofuran-3-yl)serine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

科学的研究の応用

o-(Tetrahydrofuran-3-yl)serine has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-substrate interactions due to its structural similarity to natural amino acidsIn industry, it can be used in the production of polymers and other materials .

作用機序

The mechanism of action of o-(Tetrahydrofuran-3-yl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

YH18968 (1,2,4-Triazolone Derivative)

- Core Structure : 1,2,4-Triazolone scaffold with a piperazine backbone.

- Key Features : The tetrahydrofuran-3-yl group is part of a fluorophenyl-triazolone subunit, contributing to its role as a G-protein coupling substrate.

- Biological Activity : Demonstrated efficacy in in vitro assays, with solubility enhanced by dimethyl sulfoxide (DMSO) dilution .

- Comparison : Unlike o-(Tetrahydrofuran-3-yl)serine, YH18968’s activity is linked to its triazolone core, which facilitates interactions with G-protein-coupled receptors. The tetrahydrofuran-3-yl group here aids in spatial orientation rather than direct binding.

Raltegravir-Based Inhibitors (Compounds 51 and 52)

- Core Structure : Raltegravir analogs modified with tetrahydrofuran-3-yl at the C2 position.

- Key Features : The substituent optimizes integrase (IN) inhibitory activity.

- Biological Activity: Exhibited nanomolar potency in enzyme and cell culture assays, outperforming analogs with other substituents .

- Comparison : The tetrahydrofuran-3-yl group’s position (C2) is critical for IN inhibition, suggesting that stereoelectronic effects are pivotal. In contrast, o-(Tetrahydrofuran-3-yl)serine’s activity (if any) would depend on serine’s metabolic or receptor-binding pathways.

Tetrahydrofurobenzofuran Cymserine

- Core Structure : Benzofuran fused with tetrahydrofuran.

- Key Features : The tetrahydrofuran-3-yl group enhances butyrylcholinesterase (BChE) inhibition.

- Biological Activity : Potent BChE inhibition (IC₅₀ < 100 nM), attributed to the substituent’s ability to occupy hydrophobic pockets in the enzyme .

- Comparison: While cymserine targets cholinesterases, o-(Tetrahydrofuran-3-yl)serine’s serine backbone could direct it toward amino acid transporters or kinases, highlighting scaffold-dependent target specificity.

Patent Example 52 (Sulfonamide Derivative)

- Core Structure : Sulfonamide with tetrahydrofuran-3-yl and trifluoroacetamido groups.

- Key Features : The substituent improves solubility and metabolic stability.

- Comparison : The sulfonamide core diverges significantly from serine, underscoring how core chemistry dictates therapeutic applications even with shared substituents.

Mechanistic and Structural Insights

- Positional Sensitivity : In Raltegravir analogs, the C2 position of the tetrahydrofuran-3-yl group is optimal for activity, whereas in YH18968, its placement within a fluorophenyl subunit aids receptor binding .

- Target Specificity : The core scaffold determines biological targets (e.g., integrase vs. cholinesterase), while the tetrahydrofuran-3-yl group fine-tunes potency and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。